N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride
Overview
Description
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Mechanism of Action
Target of Action
The primary targets of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride are currently unknown. The compound is part of the 1,2,4-oxadiazole class, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it is plausible that the compound could interfere with multiple pathways in different types of pathogens
Result of Action
As a member of the 1,2,4-oxadiazole class, it is expected to have anti-infective properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with nitriles in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphorous oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride is unique due to its specific structural features and the presence of the methylamine group, which enhances its binding affinity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGYRZPSIDRGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-07-9 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, N-methyl-5-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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